Introduction: The Strategic Importance of 2,5-Dichlorobenzothiazole in Synthetic Chemistry
Introduction: The Strategic Importance of 2,5-Dichlorobenzothiazole in Synthetic Chemistry
An In-Depth Technical Guide to 2,5-Dichlorobenzothiazole (CAS No. 2941-48-2)
Benzothiazole and its derivatives are cornerstones in the field of medicinal chemistry, recognized as "privileged scaffolds" due to their presence in a multitude of pharmacologically active compounds.[1][2][3] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiazole ring, offers a versatile and synthetically accessible framework for the development of novel therapeutic agents.[2][4][5] Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][6]
Within this critical class of molecules, 2,5-Dichlorobenzothiazole (CAS Number: 2941-48-2 ) emerges as a particularly valuable building block for researchers and drug development professionals.[7] Its specific dichlorination pattern provides two distinct reactive sites, enabling sequential and regioselective modifications. The chlorine atom at the 2-position is highly activated towards nucleophilic substitution, while the chlorine at the 5-position on the benzene ring offers a secondary site for modification through different chemical strategies. This guide provides a comprehensive technical overview of 2,5-Dichlorobenzothiazole, detailing its chemical properties, synthesis, reactivity, analytical characterization, and applications, grounded in established scientific principles and protocols.
Section 1: Core Physicochemical and Spectroscopic Data
Accurate characterization of a chemical intermediate is fundamental to its effective use in synthesis and research. The key properties of 2,5-Dichlorobenzothiazole are summarized below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2941-48-2 | [7][8] |
| Molecular Formula | C₇H₃Cl₂NS | [7] |
| Molecular Weight | 204.08 g/mol | [9] |
| Boiling Point | 286.775 °C at 760 mmHg | [8] |
| Density | 1.568 g/cm³ | [8] |
| Flash Point | 127.237 °C | [8] |
| Vapor Pressure | 0.004 mmHg at 25°C | [8] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the predicted and typical data for 2,5-Dichlorobenzothiazole.
| Technique | Data | Interpretation |
| ¹H NMR | δ ~7.96 (d, J=2.20 Hz, 1H), ~7.71 (d, J=8.80 Hz, 1H), ~7.42 (dd, J=8.68, 2.08 Hz, 1H) | Predicted signals corresponding to the three protons on the dichlorinated benzene ring.[8] |
| ¹³C NMR | Typical Shifts: ~160-168 ppm (C2), ~152 ppm (C7a), ~134 ppm (C3a), ~120-130 ppm (Aromatic CH carbons), ~125 ppm (C-Cl) | Chemical shifts are characteristic of the benzothiazole core. The C2 carbon is significantly downfield due to the adjacent heteroatoms and chlorine. |
| Infrared (IR) | Characteristic Peaks: ~1550-1600 cm⁻¹ (C=N stretch), ~1450-1500 cm⁻¹ (Aromatic C=C stretch), ~700-850 cm⁻¹ (C-Cl stretch) | Key vibrational frequencies confirm the presence of the thiazole ring, aromatic system, and chloro-substituents. |
| Mass Spec (MS) | m/z: ~203/205/207 (M⁺, M⁺+2, M⁺+4) | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Section 2: Synthesis and Mechanistic Insights
The synthesis of the benzothiazole scaffold is well-established, most commonly proceeding via the condensation of a 2-aminothiophenol derivative with a suitable electrophile.[4][10] This approach offers a versatile and reliable route to a wide array of substituted benzothiazoles.
Conceptual Synthetic Workflow
The synthesis of 2,5-Dichlorobenzothiazole logically follows the established pathway for related structures. The process begins with a substituted aniline which is converted to the corresponding 2-aminothiophenol, followed by cyclization.
Caption: General synthetic logic for 2,5-Dichlorobenzothiazole.
Protocol: Synthesis via Oxidative Cyclization
This protocol is a representative method adapted from common benzothiazole syntheses, illustrating the reaction of a substituted aniline with a thiocyanate source.[11]
Materials:
-
4-Chloroaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Acetic Acid (Glacial)
-
Bromine (Br₂)
-
Ethanol
Procedure:
-
Thiourea Formation: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-chloroaniline (1 eq.) in glacial acetic acid. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of ammonium thiocyanate (2.5 eq.) in acetic acid, ensuring the temperature remains below 10°C. Stir for 1 hour.
-
Cyclization via Bromination: Cautiously add a solution of bromine (2 eq.) in acetic acid dropwise to the reaction mixture. The addition rate should be controlled to maintain the temperature below 15°C. Causality Note: Bromine acts as the oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Isolation: Pour the reaction mixture into a beaker of ice water. A precipitate will form.
-
Filter the crude product, wash thoroughly with water to remove residual acid, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-amino-5-chlorobenzothiazole intermediate.
-
Conversion to Dichloro- Derivative: The resulting 2-amino-5-chlorobenzothiazole can then be converted to 2,5-Dichlorobenzothiazole via a Sandmeyer-type reaction, replacing the amino group with a chloro group using sodium nitrite and copper(I) chloride in an acidic medium.
Section 3: Chemical Reactivity and Applications in Drug Development
The utility of 2,5-Dichlorobenzothiazole as a synthetic intermediate is dictated by the differential reactivity of its two chlorine atoms.
-
C2-Position (Thiazole Ring): The chlorine atom at the C2 position is part of a heteroaromatic system and is adjacent to both sulfur and nitrogen atoms. This electronic environment makes the C2 carbon highly electron-deficient and exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr).[12] This high reactivity allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides), making it the primary handle for molecular elaboration.
-
C5-Position (Benzene Ring): The chlorine at the C5 position is attached to the benzene ring. Its reactivity is significantly lower than the C2-chloro group in SₙAr reactions. However, it can be functionalized using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing an orthogonal strategy for building molecular complexity.
This dual reactivity allows for a stepwise functionalization, making 2,5-Dichlorobenzothiazole a powerful scaffold for building libraries of drug candidates.
Caption: Stepwise functionalization workflow using 2,5-Dichlorobenzothiazole.
This strategic approach is central to modern drug discovery, where the benzothiazole core is elaborated to interact with specific biological targets, leading to compounds with potential applications as JNK inhibitors, anticancer agents, or anti-inflammatory drugs.[1][13][14]
Section 4: Analytical and Quality Control Protocols
Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. Robust analytical methods are required for quality control.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a 2,5-Dichlorobenzothiazole sample.
Instrumentation & Conditions:
-
System: HPLC with a UV Detector.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm or a wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of 2,5-Dichlorobenzothiazole in acetonitrile at a concentration of ~1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample to be tested in acetonitrile to the same concentration.[15]
-
Analysis: Inject the sample solution into the HPLC system.
-
Data Interpretation: Record the chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by NMR and MS
Objective: To confirm the chemical structure of the synthesized product.
-
NMR Spectroscopy:
-
Sample Prep: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[16]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Verification: Compare the obtained chemical shifts, multiplicities, and integration values with the expected spectrum (as detailed in Section 1).
-
-
Mass Spectrometry:
-
Sample Prep: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Analyze the sample using an MS technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Verification: Confirm the presence of the molecular ion peak and the characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
Section 5: Safety, Handling, and Disposal
While a specific safety data sheet for 2,5-Dichlorobenzothiazole is not detailed in the provided results, data for closely related chlorinated benzothiazoles provide essential guidance. These compounds are generally classified as hazardous.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, 2,5-Dichlorobenzothiazole should be handled as a hazardous substance.[17][18]
| Hazard Class | Precautionary Statement | Required PPE |
| Acute Toxicity, Oral | Toxic or harmful if swallowed. Do not eat, drink, or smoke when using this product. | Chemical-resistant gloves (e.g., Nitrile), Safety goggles, Lab coat. |
| Skin Irritation | Causes skin irritation. Wash skin thoroughly after handling. | Chemical-resistant gloves, Lab coat. |
| Eye Irritation | Causes serious eye irritation. | Safety goggles or face shield. |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fumes.[19] | Use in a well-ventilated area or chemical fume hood. |
Handling and Storage:
-
Handling: Use only in a well-ventilated chemical fume hood. Avoid generation of dusts.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from strong oxidizing agents.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.[17]
Conclusion
2,5-Dichlorobenzothiazole (CAS No. 2941-48-2) is more than a simple chemical; it is a strategic tool for medicinal chemists and drug discovery scientists. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its predictable and differential reactivity make it an ideal scaffold for the construction of complex molecular architectures. By leveraging the highly reactive C2-chloro position for nucleophilic substitution and the C5-chloro position for cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds. A thorough understanding of its properties, handling requirements, and analytical validation is paramount to unlocking its full potential in the quest for next-generation therapeutics.
References
- Benchchem.
- NIH National Library of Medicine.
- Organic Chemistry Portal. Benzothiazole synthesis.
- ResearchGate.
- Frontiers in Pharmacology.
- Cheméo. Chemical Properties of Benzothiazole, 2,6-dichloro- (CAS 3622-23-9).
- iChemical. 2,5-dichlorobenzothiazole, CAS No. 2941-48-2.
- ChemicalBook.
- Benchchem. 2,5-Dichloro-6-nitro-1,3-benzothiazole.
- Sigma-Aldrich.
- Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific.
- Benchchem. 2-Amino-5,6-Dichlorobenzothiazole.
- PubMed.
- Journal of Chemical Reviews. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- Arkivoc. A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
- PubMed. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.
- Sigma-Aldrich. 2,5-Dichlorobenzo[d]thiazole | 2941-48-2.
- Autechaux.
- NIH National Library of Medicine.
- Benchchem. spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
- Benchchem. A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole.
Sources
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 7. 2,5-Dichlorobenzo[d]thiazole | 2941-48-2 [sigmaaldrich.com]
- 8. 2,5-dichlorobenzothiazole, CAS No. 2941-48-2 - iChemical [ichemical.com]
- 9. Benzothiazole, 2,6-dichloro- (CAS 3622-23-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 14. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.co.uk [fishersci.co.uk]
